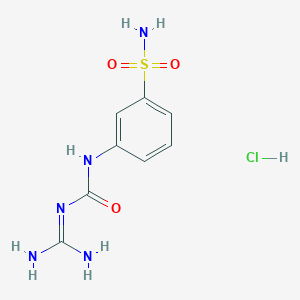

1-Amidino-3-(3-sulfamoylphenyl)urea

Description

Structure

2D Structure

Propriétés

Numéro CAS |

121325-65-3 |

|---|---|

Formule moléculaire |

C8H12ClN5O3S |

Poids moléculaire |

293.73 g/mol |

Nom IUPAC |

1-(diaminomethylidene)-3-(3-sulfamoylphenyl)urea;hydrochloride |

InChI |

InChI=1S/C8H11N5O3S.ClH/c9-7(10)13-8(14)12-5-2-1-3-6(4-5)17(11,15)16;/h1-4H,(H2,11,15,16)(H5,9,10,12,13,14);1H |

Clé InChI |

WBKCQAKSCJPDNU-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)NC(=O)N=C(N)N.Cl |

SMILES canonique |

C1=CC(=CC(=C1)S(=O)(=O)N)NC(=O)N=C(N)N.Cl |

Synonymes |

1-(diaminomethylene)-3-(3-sulfamoylphenyl)uronium chloride 1-amidino-3-(3-sulfamoylphenyl)urea ASPU |

Origine du produit |

United States |

Synthetic Approaches and Chemical Derivatization Strategies for 1 Amidino 3 3 Sulfamoylphenyl Urea

General Principles of Urea (B33335) and Amidino-Urea Synthesis

The synthesis of urea derivatives is a cornerstone of medicinal and organic chemistry, with a wide array of developed methodologies. nih.gov Traditionally, the formation of the urea linkage involves the reaction of an amine with phosgene (B1210022) or its safer solid equivalent, triphosgene. nih.govcommonorganicchemistry.com This classical approach typically proceeds through an isocyanate intermediate, which then reacts with a second amine to form the desired urea derivative. nih.gov However, due to the hazardous nature of phosgene, numerous alternative and more environmentally friendly methods have been developed. nih.gov These modern techniques often utilize less toxic reagents such as carbamates, or employ catalytic systems to facilitate the reaction of amines with carbon dioxide sources. nih.govnih.gov

Amidinoureas represent a more specialized class of compounds that integrate both an amidine and a urea moiety. chemistryviews.org Their synthesis often requires multi-step procedures. A common strategy involves the initial formation of a substituted guanidine, which is then further reacted with an amine to construct the urea portion of the molecule. mdpi.com The unique structural and electronic properties of amidinoureas make them intriguing targets for synthetic chemists. chemistryviews.orgresearchgate.net

Specific Methodologies for 1-Amidino-3-(3-sulfamoylphenyl)urea and its Analogs

The synthesis of the specific molecule this compound and its analogs can be approached through several key methodologies.

Reaction of Carbamates with Guanidine Derivatives

A versatile method for constructing the amidinourea scaffold involves the reaction of carbamate (B1207046) derivatives with guanidines. For instance, substituted guanidines can be reacted with various primary and secondary amines in a suitable solvent, such as refluxing tetrahydrofuran (B95107) (THF), to yield the desired amidinourea products. mdpi.com This approach allows for the systematic introduction of diversity at the urea nitrogen. The reaction of phenyl carbamates with amines, often in a solvent like dimethyl sulfoxide (B87167) (DMSO), provides a mild and efficient route to urea derivatives. google.com This method avoids harsh conditions and can be advantageous when dealing with sensitive functional groups. google.com

Aminolysis Techniques for Urea Derivative Synthesis

Aminolysis, the reaction of an amine with another molecule to form a new amine-containing compound, is a fundamental process in urea synthesis. The aminolysis of carbamates is a widely used technique. nih.govgoogle.com For example, reacting a primary phenyl carbamate with a primary or secondary amine in DMSO can efficiently produce the corresponding urea derivative under neutral and mild conditions. google.com This method is particularly useful as the phenyl carbamate can also serve as a protecting group for the amine functionality. google.com The study of urea formation through the ammonolysis of propylene (B89431) carbonate has shown it to be a two-stage process, with the initial formation of a carbamate intermediate. researchgate.net

Advanced Synthetic Catalysis and Reagents (e.g., Carbonyldiimidazole)

Modern synthetic chemistry has introduced a range of advanced reagents and catalysts to streamline the synthesis of urea derivatives. 1,1'-Carbonyldiimidazole (CDI) has emerged as a valuable and less hazardous alternative to phosgene. commonorganicchemistry.comkoreascience.kr CDI reacts with amines to form an activated carbamoyl (B1232498) intermediate, which then readily reacts with a second amine to form the urea. bohrium.comresearchgate.net The order of addition of the reagents can be crucial to avoid the formation of symmetrical urea by-products. commonorganicchemistry.com Zinc-promoted synthesis using CDI as a carbonyl source has been shown to be a convenient one-pot procedure for both symmetrical and unsymmetrical ureas, suitable for a wide range of amines. bohrium.comresearchgate.net

Strategies for Chemical Modification and Scaffold Diversification

The structural framework of this compound offers multiple points for chemical modification to explore structure-activity relationships and develop new analogs.

Modifications of the Amidine Functional Group

The amidine group is a key pharmacophore found in many biologically active compounds. rsc.orgontosight.ai Its modification can significantly impact the properties of the parent molecule. Strategies for modifying the amidine group often involve the late-stage functionalization of amines. rsc.orgrsc.org A recently developed method utilizes a hydroxylamine-mediated conversion of amino groups to amidines, allowing for efficient coupling with a diverse range of nitriles. rsc.org This approach demonstrates broad tolerance to various protecting groups, making it suitable for complex molecule synthesis. rsc.org The Pinner-like reaction, which involves the nucleophilic addition of amines to nitriles to form amidines, is another established method, although it can require harsh conditions. rsc.org The ability to selectively modify the amidine group opens up avenues for creating libraries of analogs with diverse substitution patterns, which is crucial for medicinal chemistry programs. rsc.orgrsc.org

Synthetic Pathways and Derivatization of this compound Explored

The chemical compound this compound, a molecule of interest in medicinal chemistry, can be synthesized and chemically modified through various strategies. These approaches focus on the construction of the core structure and the introduction of diverse substituents on the sulfamoylphenyl ring and alterations to the urea linker, allowing for the exploration of its chemical space.

Synthetic Approaches

The synthesis of this compound hydrochloride has been reported, and its structure has been confirmed by crystallographic studies. nih.gov A plausible synthetic route involves the preparation of a key intermediate, 3-aminobenzenesulfonamide (B1265440), which can then be further elaborated to introduce the amidinourea functionality.

One established method for the synthesis of 3-aminobenzenesulfonamide derivatives starts from the commercially available 3-nitrobenzenesulfonyl chloride. This starting material can be reacted with an amine, such as methylamine, to yield the corresponding N-substituted 3-nitrobenzenesulfonamide. Subsequent reduction of the nitro group, for instance through catalytic hydrogenation, affords the crucial 3-aminobenzenesulfonamide intermediate. For the specific synthesis of the parent 3-aminobenzenesulfonamide, amination of 3-nitrobenzenesulfonyl chloride followed by reduction would be the logical sequence.

With 3-aminobenzenesulfonamide in hand, the formation of the 1-amidino-3-phenylurea structure can be achieved. Generally, the synthesis of N-substituted ureas can be accomplished through several methods, including the reaction of an amine with an isocyanate. nih.govresearchgate.net In this context, 3-aminobenzenesulfonamide could be reacted with a suitable guanidinylating agent that is equivalent to an amidino-isocyanate. Another approach involves the in-situ generation of an isocyanate from the corresponding primary amide via a Hofmann rearrangement, which then reacts with an amine source. organic-chemistry.orgthieme.de

Alternatively, the synthesis of guanidines from thioureas provides another potential pathway. researchgate.netacs.org This would involve the initial formation of a thiourea (B124793) derivative of 3-aminobenzenesulfonamide, which is then converted to the desired guanidine-containing urea.

Chemical Derivatization Strategies

The chemical architecture of this compound offers multiple points for derivatization, allowing for the systematic modification of its structure to investigate structure-activity relationships.

Substituent Variations on the Sulfamoylphenyl Moiety

The sulfamoylphenyl moiety is a key component that can be readily modified. Research on related 3-aminobenzenesulfonamide derivatives has demonstrated the feasibility of introducing a variety of substituents. These modifications can be introduced at different stages of the synthesis. For instance, starting with substituted 3-nitrobenzenesulfonyl chlorides would lead to a range of analogs with different groups on the phenyl ring.

Furthermore, the amino group of 3-aminobenzenesulfonamide serves as a handle for N-acylation, leading to derivatives with diverse side chains, including those containing cyclic amines. This approach allows for the introduction of various functionalities that can modulate the physicochemical properties of the molecule.

A variety of substituted 3-aminobenzenesulfonamide derivatives have been synthesized and characterized, showcasing the chemical tractability of this scaffold.

Table 1: Examples of Synthesized 3-Aminobenzenesulfonamide Derivatives

| Compound Name | Starting Material | Key Reaction |

| N-Methyl-3-aminobenzenesulfonamide | 3-Nitrobenzenesulfonyl chloride | Amination and Nitro Reduction |

| N-Methyl-3-[2-(4-benzylpiperazino)acetylamino]-benzenesulfonamide | N-Methyl-3-aminobenzenesulfonamide | N-Acylation |

| N-Methyl-3-[2-(4-piperonylpiperazino)acetylamino]-benzenesulfonamide | N-Methyl-3-aminobenzenesulfonamide | N-Acylation |

This table is generated based on data from a study on 3-aminobenzenesulfonamide derivatives and is intended to be illustrative of the types of variations possible on the sulfamoylphenyl moiety.

Alterations of the Urea Linker

The urea linker is another critical element that can be altered to influence the compound's properties. The synthesis of unsymmetrical diaryl ureas has been achieved through Pd-catalyzed C-N cross-coupling reactions, offering a versatile method for introducing different aryl groups on either side of the urea moiety. nih.gov This strategy could be adapted to create analogs of this compound with diverse aromatic or heteroaromatic substituents.

Moreover, the urea functionality itself can be modified. For example, N,N'-substituted urea positional isomers can be synthesized and differentiated, allowing for fine-tuning of the substitution pattern on the urea nitrogens. nih.gov The replacement of the urea oxygen with sulfur to form a thiourea is a common modification that can significantly impact the biological activity of the compound. The synthesis of thioureas from isothiocyanates is a well-established reaction. beilstein-journals.org

The ability to perform nucleophilic substitution at the carbonyl group of ureas also opens up possibilities for linker modification, where the N'-residue can be exchanged by reacting with different amines. lookchem.com

Advanced Structural Characterization and Computational Modeling of 1 Amidino 3 3 Sulfamoylphenyl Urea

Solid-State Structural Elucidation via X-ray Crystallography

The definitive three-dimensional structure of 1-Amidino-3-(3-sulfamoylphenyl)urea in the solid state has been determined through single-crystal X-ray diffraction studies of its hydrochloride salt. nih.gov This technique provides precise atomic coordinates, allowing for a detailed analysis of its molecular conformation, internal hydrogen bonding patterns, and the arrangement of molecules within the crystal lattice.

The crystallographic data for this compound hydrochloride is presented below:

| Parameter | Value |

| Formula | C₈H₁₂N₅O₃S⁺·Cl⁻ |

| Molecular Weight | 293.71 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.148 (1) |

| b (Å) | 7.881 (1) |

| c (Å) | 15.286 (3) |

| β (°) | 94.77 (1) |

| Volume (ų) | 1218.2 |

| Z | 4 |

In the crystal lattice, the chloride counterion plays a significant role in the supramolecular assembly. The packing is characterized by extensive intermolecular interactions, with all nitrogen atoms of the this compound cation making contact with the chloride ion. nih.gov This network of interactions involving the chloride ion is a primary determinant of the crystal packing arrangement. Further intermolecular hydrogen bonds are also observed, contributing to the stability of the crystal structure.

Theoretical Chemistry and Computational Structural Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), would be a valuable tool for investigating the electronic structure and tautomerism of this compound. DFT methods can be employed to calculate the relative energies of different possible tautomers, providing insight into their relative stabilities. Such calculations could corroborate the experimentally observed stable tautomer and quantify the energetic favorability of the intramolecular hydrogen bond. Furthermore, DFT can be used to analyze molecular orbitals and charge distributions, offering a deeper understanding of the electronic properties and reactivity of the molecule.

Molecular Dynamics (MD) simulations offer a means to study the conformational stability and flexibility of this compound in a dynamic environment, such as in solution. By simulating the motion of the molecule over time, MD can reveal the accessible conformations and the energy barriers between them. These simulations could be used to assess the persistence of the intramolecular hydrogen bond in different solvent environments and to explore the rotational dynamics around the various single bonds within the molecule. This would provide valuable information on the conformational landscape of the molecule beyond the static picture provided by solid-state crystallography.

Prediction of Electronic Properties and Reactivity Descriptors

The electronic properties and reactivity of a molecule are pivotal in understanding its chemical behavior, stability, and potential interactions. For this compound, while specific experimental and computational studies on its electronic characteristics are not extensively available in public literature, we can predict these properties through an analysis of its structural features and by drawing comparisons with similar compounds studied computationally.

The molecular structure of this compound hydrochloride has been shown to be completely planar, with all amidinourea nitrogen atoms having considerable sp2 hybridization. nih.gov This planarity suggests a significant degree of electron delocalization across the molecule, which profoundly influences its electronic properties.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting electronic properties and reactivity descriptors. researchgate.netdovepress.com Such calculations typically involve optimizing the molecular geometry and then determining various electronic parameters.

Predicted Electronic Properties

The electronic properties of a molecule are fundamentally described by the distribution of its molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. rsc.org

For this compound, the presence of electron-withdrawing groups like the sulfamoyl (-SO₂NH₂) and urea (B33335) (-NHCONH-) moieties, along with the electron-donating amidino (-C(NH)NH₂) group, creates a complex electronic landscape. The aromatic ring further contributes to electron delocalization. It is anticipated that the HOMO would be localized on the more electron-rich parts of the molecule, likely the phenyl ring and the amidino group, while the LUMO would be centered on the electron-deficient regions.

A smaller HOMO-LUMO gap generally signifies higher chemical reactivity and lower kinetic stability. rsc.org Given the combination of electron-donating and -withdrawing groups in this compound, it is plausible to expect a moderate HOMO-LUMO gap.

Below is an interactive data table presenting predicted electronic properties for this compound, based on typical values for analogous aromatic sulfonylurea compounds.

| Electronic Property | Predicted Value/Range | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.5 eV | Indicates the electron-donating capacity. More negative values suggest a lower tendency to donate electrons. |

| LUMO Energy | -1.5 to -2.5 eV | Indicates the electron-accepting capacity. Less negative values suggest a higher tendency to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.5 eV | A measure of chemical reactivity and stability. A smaller gap implies higher reactivity. |

| Dipole Moment | Moderate to High | Reflects the overall polarity of the molecule, arising from the asymmetrical distribution of electron density. researchgate.net |

Predicted Reactivity Descriptors

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -E(LUMO).

Electronegativity (χ): A measure of the molecule's ability to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. It is calculated as ω = χ² / (2η).

The following interactive data table summarizes the predicted reactivity descriptors for this compound, derived from the expected electronic properties.

| Reactivity Descriptor | Predicted Range | Interpretation |

|---|---|---|

| Ionization Potential (I) | 6.0 to 7.5 eV | A higher value indicates that the molecule is less likely to be oxidized. |

| Electron Affinity (A) | 1.5 to 2.5 eV | A higher value suggests a greater ability to accept an electron and be reduced. |

| Electronegativity (χ) | 3.75 to 5.0 eV | Indicates the overall ability of the molecule to attract electrons in a chemical bond. |

| Chemical Hardness (η) | 2.0 to 2.75 eV | A higher value corresponds to greater stability and lower reactivity. |

| Electrophilicity Index (ω) | Moderate | Quantifies the electrophilic nature of the molecule. |

Mechanistic Insights into the Biological Activity of 1 Amidino 3 3 Sulfamoylphenyl Urea and Analogous Compounds

Enzyme Inhibition Profiles and Mechanisms

The unique structural features of 1-Amidino-3-(3-sulfamoylphenyl)urea and related compounds underpin their ability to inhibit a variety of enzymes through diverse mechanisms.

Urease Enzyme Inhibition: Kinetics and Binding Modes

Urease, a dinickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamic acid, which subsequently decomposes to another molecule of ammonia and carbonic acid. nih.gov This enzymatic activity is a significant factor in both agricultural nitrogen loss and in the pathogenesis of infections caused by ureolytic bacteria like Helicobacter pylori. nih.govnih.gov

Inhibitors of urease can be classified into two main categories: active-site directed and mechanism-based. nih.gov Compounds analogous to this compound, such as other urea derivatives and compounds with similar functional groups, are of interest as urease inhibitors. nih.govmdpi.com The inhibitory mechanism often involves the interaction of electronegative atoms like oxygen, nitrogen, and sulfur with the nickel ions in the enzyme's active site. nih.gov The substrate-like structure of these inhibitors allows them to bind in the active site, and the lack of bulky attachments facilitates entry into the substrate-binding pocket, avoiding unfavorable steric interactions. nih.gov For instance, guanylurea, a structural analog, has been studied in the context of urease, although some studies have shown it to be inactive against certain ureases. nih.gov

Inhibition of Dipeptidyl Peptidase III (hDPP III) and Structural Determinants

Human dipeptidyl peptidase III (hDPP III) is a zinc-dependent exopeptidase that cleaves dipeptides from the N-terminus of various bioactive peptides, including angiotensin II and opioid peptides like enkephalins. nih.gov This function implicates hDPP III in processes such as nociception and potentially in cancer. nih.gov

Targeting Mycolic Acid Biosynthesis Enzymes (e.g., PptT)

Mycolic acids are essential, long-chain fatty acids that form the core of the mycobacterial cell wall, providing a crucial protective barrier. nih.gov The biosynthesis of mycolic acids is a well-established target for antitubercular drugs. nih.gov The pathway involves numerous enzymes, including those for fatty acid synthesis, modification, activation, and transport. nih.gov

One key enzyme in this pathway is the 4'-phosphopantetheinyl transferase (PptT), which is essential for the survival and virulence of Mycobacterium tuberculosis (Mtb). nih.gov Amidinourea-containing compounds have been identified as inhibitors of PptT. nih.gov For example, the inhibitor AU 8918, which features an amidinourea moiety, has been a basis for developing further analogs. nih.gov Research has focused on isosteric replacements of the amidinourea group, leading to the development of active PptT inhibitors containing 2,6-diaminopyridine (B39239) scaffolds. nih.gov Other urea-based compounds, such as adamantyl ureas, have been found to inhibit mycolic acid transport by targeting the inner membrane protein MmpL3, which is responsible for translocating mycolic acids across the plasma membrane. nih.gov

Inhibition of Serine Proteases (e.g., Matriptase, TMPRSS2)

Serine proteases are a large family of enzymes characterized by a key serine residue in their active site, which acts as a nucleophile during catalysis. youtube.com They play critical roles in a vast array of physiological processes. nih.gov Type II transmembrane serine proteases (TTSPs), such as matriptase and transmembrane protease serine 2 (TMPRSS2), are involved in tissue remodeling and have been identified as crucial host factors for the entry of various respiratory viruses, including influenza viruses and coronaviruses like SARS-CoV-2. nih.govresearchgate.netnih.gov

Inhibitors based on a 3-amidinophenylalanine (Phe(3-Am)) scaffold have been developed and show potent inhibition of matriptase and TMPRSS2. nih.govresearchgate.net These inhibitors are designed to mimic the natural substrates of these proteases. youtube.com For example, compounds MI-432 and MI-1900, which are Phe(3-Am)-derived inhibitors, have demonstrated the ability to reduce SARS-CoV-2 titers in vitro, likely through the suppression of TMPRSS2. nih.gov The inhibitory activity of these compounds is often enhanced by specific substitutions on the molecule. For instance, the strongest matriptase inhibition was observed in compounds with an N-terminal 2′,4′-dichloro- or 2′,4′-dimethoxy-biphenyl-3-sulfonyl group. researchgate.net

Exploration of Other Enzyme Systems (e.g., Adenylate Kinase activation by urea)

Adenylate kinase (AK) is a crucial enzyme that regulates adenine (B156593) nucleotide metabolism by catalyzing the reversible reaction ATP + AMP ⇌ 2ADP. mdpi.com This function is vital for maintaining cellular energy homeostasis. mdpi.com Interestingly, the activity of some enzymes, including adenylate kinase, can be modulated by denaturants like urea at low concentrations.

Studies have shown that at concentrations below 1.8 M, urea can cause a significant increase in the activity of adenylate kinase, with a peak activation of about 1.6-fold at 1 M urea. nih.gov This activation is not due to major structural perturbations but is thought to result from an increase in the conformational flexibility at the enzyme's active site. nih.gov A more detailed investigation using NMR spectroscopy revealed that urea can redistribute the enzyme's preexisting structural microstates. nih.gov Specifically, it stabilizes a more expanded, substrate-bound open state at the expense of a more compact, substrate-bound closed state. nih.gov Since the rate-limiting step for adenylate kinase is the slow opening of its substrate-binding domains, this urea-dependent shift towards an open conformation is consistent with the observed increase in catalytic activity. nih.gov

Molecular Interactions with Biological Targets

The biological activity of this compound and its analogs is dictated by the specific molecular interactions they form with their protein targets. The urea moiety itself is a versatile hydrogen-bonding unit, capable of acting as both a hydrogen bond donor and acceptor, which facilitates precise and directional interactions. mdpi.com

The derivatization of the urea molecule with various functional groups, such as the sulfamoylphenyl and amidino groups, enhances its binding affinity and selectivity for different targets. mdpi.com The amidino group, with its positive charge, can engage in strong ionic interactions and hydrogen bonding, which is crucial for its inhibitory activity against enzymes like hDPP III. mdpi.com

In the context of serine proteases, the 3-amidinophenylalanine scaffold of many inhibitors is designed to fit into the S1 pocket of the enzyme, which determines substrate specificity. youtube.com The amidino group mimics the side chain of arginine or lysine, which are common recognition residues for these proteases.

For PptT inhibitors, the amidinourea moiety is a key pharmacophore that interacts with the enzyme's active site. nih.gov Modeling studies inform the design of heterocyclic replacements for this group to optimize binding and activity. nih.gov

The interactions are not limited to hydrogen bonds and ionic interactions. Non-bonded interactions, including π-π stacking, CH-π, and other van der Waals forces, also play a critical role in stabilizing the enzyme-inhibitor complex. mdpi.com The planar structure of this compound could facilitate such stacking interactions within a protein's binding site. nih.gov

Interactive Data Table: Enzyme Inhibition by Urea and Guanidinium-Containing Compounds

Below is a summary of the inhibitory activities of various related compounds against different enzymes.

Target Engagement Studies and Validation Methodologies

Specific target engagement studies for this compound are not extensively detailed in the public domain. However, research on analogous compounds containing urea and sulfonamide motifs provides insights into potential validation methodologies. For instance, in the context of anti-tuberculosis research, the activity of adamantyl urea derivatives was correlated with the inhibition of Eph (erythropoietin-producing hepatocellular) enzymes, suggesting that Eph enzymes could be a potential target class for such compounds.

In the realm of cancer research, novel carnosic acid derivatives incorporating urea moieties have been evaluated for their antiproliferative activity. Molecular docking studies with these compounds have pointed towards cyclin-dependent kinases (CDKs), such as CDK4 and CDK6, as potential molecular targets. The validation of these targets often involves assessing the compound's ability to modulate the activity of the purified enzyme and observing downstream cellular effects consistent with target inhibition, such as cell cycle arrest.

For antiplasmodial activity, while a specific target for many urea-based compounds remains to be definitively identified, studies on other antimalarial agents with similar activity profiles often involve assays to rule out common mechanisms like inhibition of hemozoin formation or disruption of specific parasite transporters.

Structure-Activity Relationship (SAR) Derivations

The structure-activity relationship (SAR) provides crucial information on how the chemical structure of a compound influences its biological activity.

The crystal structure of This compound hydrochloride reveals a planar molecular conformation. nih.gov In this structure, all nitrogen atoms of the amidinourea group exhibit significant sp2 hybridization. A key feature is the presence of an intramolecular hydrogen bond between the ureido oxygen atom and an amidino nitrogen atom, which contributes to the stability of the tautomeric form. nih.gov In the crystal packing, all nitrogen atoms are in contact with the chloride ion. nih.gov

SAR studies on analogous compounds have yielded valuable insights:

Urea Moiety: The urea group is a critical pharmacophore. Its ability to form strong hydrogen bonds with biological targets is enhanced by resonance, which creates a positive dipole on the nitrogen atoms and a stronger negative dipole on the carbonyl oxygen. mdpi.com Modifications to the urea group, such as N-methylation, can significantly decrease activity, highlighting the importance of the hydrogen-bonding capacity of the NH groups.

Aryl and Alkyl Substituents: In a series of adamantyl urea derivatives with anti-tuberculosis activity, a bulky aliphatic ring system like adamantyl at one position of the urea and an aryl ring at the other were found to be favorable for maximal activity. Replacing the adamantyl group with smaller cycloalkyl groups like cyclohexyl or cyclopentyl led to a considerable decrease in activity.

Sulfonamide Group: For sulfonamide derivatives, substitutions on the phenyl ring play a key role in their biological activity. For example, in a series of sulfonylureas with anti-hypoglycemic activity, para-substitution on the phenyl ring with groups like methyl, chloro, or acetyl resulted in good activity.

Table 1: Crystallographic Data for this compound hydrochloride nih.gov

| Parameter | Value |

| Molecular Formula | C8H12N5O3S+.Cl |

| Molecular Weight | 293.71 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.148 (1) |

| b (Å) | 7.881 (1) |

| c (Å) | 15.286 (3) |

| β (°) | 94.77 (1) |

| Volume (ų) | 1218.2 |

Ligand-Receptor Binding Thermodynamics and Kinetics (e.g., using computational methods)

Computational docking studies are frequently employed to predict the binding modes and affinities of urea and sulfonamide derivatives to their putative protein targets. For instance, in the development of novel carnosic acid derivatives bearing a urea moiety, molecular docking was used to predict interactions with the active site of CDK6. mdpi.com Such studies can reveal key hydrogen bonding and hydrophobic interactions that stabilize the ligand-receptor complex.

Molecular dynamics (MD) simulations can further elucidate the dynamic nature of these interactions over time, providing insights into the stability of the binding pose and potential conformational changes in both the ligand and the receptor upon binding. These computational approaches are invaluable for rational drug design and for prioritizing compounds for synthesis and further biological evaluation.

Isothermal titration calorimetry (ITC) is an experimental technique that can be used to directly measure the thermodynamic parameters of binding, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS) changes. Such studies on urea- and sulfonamide-based anion receptors have shown that they can form 1:1 hydrogen-bonded complexes with various anions.

Cellular and Sub-Cellular Mechanistic Investigations

Modulation of Cell Proliferation and Cellular Viability in Preclinical Models

The effect of this compound on cell proliferation and viability has not been specifically reported. However, studies on analogous compounds demonstrate significant antiproliferative effects in various preclinical models.

A series of novel carnosic acid derivatives incorporating urea moieties exhibited enhanced antiproliferative activity against a panel of human cancer cell lines compared to the parent compound. mdpi.com One of the most promising derivatives displayed significant activity against colorectal cancer (SW480 and SW620), melanoma (A375), and pancreatic cancer (MiaPaca-2) cell lines, with a degree of selectivity for cancer cells over normal cells. mdpi.com

Furthermore, research has shown that high concentrations of urea can lead to a reduction in the proliferation rate of human microvascular endothelial cells. This effect is attributed to the induction of cellular stress under hyperosmotic conditions.

Table 2: Antiproliferative Activity of a Urea-Containing Carnosic Acid Derivative (Compound 14) in Human Cancer Cell Lines mdpi.com

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colorectal Cancer | 8.9 |

| SW480 | Colorectal Cancer | 6.1 |

| SW620 | Colorectal Cancer | 6.1 |

| Caco-2 | Colorectal Cancer | 10.2 |

| A375 | Melanoma | 7.5 |

| MiaPaca-2 | Pancreatic Cancer | 9.8 |

Investigation of Apoptotic Pathways and Cell Cycle Perturbations

While direct studies on this compound are lacking, investigations into analogous compounds provide insights into their effects on apoptosis and the cell cycle.

Elevated concentrations of urea have been shown to induce apoptosis in renal medullary cells. nih.gov This process is characterized by morphological changes, the appearance of a subdiploid peak in flow cytometry, and the activation of caspase-3. nih.gov

In studies with novel urea-containing carnosic acid derivatives, the most potent compound was found to induce cell cycle arrest at the G0/G1 phase in SW480 colorectal cancer cells. This was accompanied by the downregulation of CDK4 and CDK6, key regulators of the G1 phase of the cell cycle. mdpi.com Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells. The induction of apoptosis by urea-containing compounds often involves the activation of caspase cascades. mdpi.com

Impact on Specific Biological Processes (e.g., antiplasmodial activity in P. falciparum Dd2 strain)

The antiplasmodial activity of this compound against the P. falciparum Dd2 strain has not been specifically documented. However, numerous studies have highlighted the potential of urea and sulfonamide derivatives as antimalarial agents.

A series of amide and urea analogues based on the thiaplakortone A natural product scaffold were screened for in vitro antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine- and mefloquine-resistant (Dd2) Plasmodium falciparum strains. rsc.org Several of these analogues displayed potent inhibition of P. falciparum growth with IC50 values in the sub-micromolar range and exhibited good selectivity for the parasite over human cells. rsc.org

Another study on novel imidazolidinedione derivatives showed stronger antiplasmodial effects against the chloroquine-resistant W2 strain compared to the sensitive D10 strain, indicating that some classes of compounds can overcome certain resistance mechanisms. The development of resistance to antimalarial drugs is a major public health concern, and the Dd2 strain is a key model for studying resistance to multiple drugs.

Preclinical Research Paradigms and Methodological Applications for 1 Amidino 3 3 Sulfamoylphenyl Urea Analogs

In Vitro Research Methodologies

In vitro studies are fundamental to the initial characterization of the biological effects of novel chemical entities. For analogs of 1-Amidino-3-(3-sulfamoylphenyl)urea, these methodologies provide critical data on their activity at the cellular and molecular levels.

The initial assessment of the bioactivity of this compound analogs, particularly for applications like anticancer research, heavily relies on cell culture models. Traditionally, two-dimensional (2D) cell cultures, where cells are grown as a monolayer on a flat surface, have been the standard for preliminary screening. researchgate.net These models are advantageous for their simplicity and cost-effectiveness in the initial phases of drug discovery.

However, the limitations of 2D cultures in mimicking the complex in vivo environment of tissues have led to the increasing adoption of three-dimensional (3D) cell culture models. nih.govnih.govgoogle.com Spheroids, which are spherical aggregates of cells, are a prominent type of 3D model used in toxicology and efficacy screening. nih.govmdpi.com These models more accurately represent the cell-cell and cell-extracellular matrix interactions found in living tissues. nih.gov For instance, studies on other pharmacologically active compounds have shown that cancer cells grown in 3D cultures can exhibit different sensitivities to therapeutic agents compared to their 2D counterparts, often showing increased resistance that better reflects in vivo observations. google.com

The transition to 3D models is a significant step in improving the predictive accuracy of preclinical screening. nih.govmdpi.com For example, in the testing of amidino-substituted benzimidazoles, which share structural motifs with the target compound's analogs, both 2D and 3D assay formats were utilized to evaluate their antitumor activity on human lung cancer cell lines. researchgate.net This dual approach allows for a more comprehensive understanding of a compound's potential. The development of patient-derived organoids further enhances the physiological relevance of these models, offering a platform for personalized medicine research. nih.gov

Enzyme assays are crucial for identifying the specific molecular targets of this compound analogs and elucidating their mechanisms of action. Given the structural features of these analogs, which often include urea (B33335) and sulfonamide groups, they are frequently evaluated as potential enzyme inhibitors.

Biochemical screening platforms can be employed to test these compounds against a panel of enzymes. For instance, various urea derivatives have been investigated for their inhibitory effects on different enzymes. Some glycosyl biuret (B89757) and urea derivatives have demonstrated moderate inhibition of enzymes such as rabbit muscle glycogen (B147801) phosphorylase b and human salivary α-amylase. Similarly, derivatives containing a sulfonamide moiety, akin to the sulfamoylphenyl group, have been designed and synthesized as inhibitors of human carbonic anhydrases, with some compounds showing high affinity and selectivity for specific isoforms.

The screening process often involves techniques that can rapidly assess the inhibitory activity of a large number of compounds. A color-change technique, for example, has been used in high-throughput screening to identify inhibitors of the enzyme α-methylacyl-CoA racemase (AMACR), a potential target in cancer therapy. For guanidine-containing compounds, which are structurally related to the amidino group, enzymatic assays have been used to evaluate their ability to release nitric oxide when catalyzed by nitric oxide synthases (NOSs) or horseradish peroxidase.

| Analog Class | Target Enzyme | Assay Finding |

|---|---|---|

| Glycosyl Biuret and Urea Derivatives | Glycogen Phosphorylase b, α-Amylase | Moderate inhibition observed. |

| N-Sulfamoylphenyl Derivatives | Carbonic Anhydrases | High-affinity and selective inhibition of specific isoforms. |

| Guanidine-Containing Drugs (N-hydroxyl derivatives) | Nitric Oxide Synthases (NOSs), Horseradish Peroxidase | Weak to good NO-releasing ability observed. |

To efficiently screen large libraries of this compound analogs, high-throughput screening (HTS) and high-content screening (HCS) methodologies are indispensable. HTS allows for the rapid testing of thousands to millions of compounds to identify "hit" compounds with desired biological activity.

For example, a high-throughput synthesis approach was developed for heterobivalent compounds containing urea and 5-arylidene-2-thiohydantoin functional groups, leading to the creation of a library with 5280 compounds. This library was then screened for antiproliferative activity against cancer cells using a tetrazolium dye-based assay, which led to the identification of six hit compounds. In another instance, over 20,000 molecules were tested via HTS to discover inhibitors of the AMACR enzyme, highlighting the power of this approach in identifying novel drug-like molecules.

The integration of 3D cell culture models into HTS platforms is becoming more common, enhancing the physiological relevance of the screening process. While more complex and costly than 2D screening, miniaturized 3D models in formats like microwell plates are being developed to make this approach more feasible for large-scale screening campaigns.

In Silico and Computational Preclinical Assessment

Computational methods play a crucial role in modern drug discovery by predicting the properties and activities of compounds, thus prioritizing the synthesis and in vitro testing of the most promising candidates.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogs of this compound, QSAR models can predict their activity and guide the design of more potent derivatives.

QSAR studies have been successfully applied to various urea and sulfonamide-containing compounds. For instance, QSAR models have been developed for sulphonylurea drugs to predict their anti-hyperglycemic potencies. In another study, QSAR models were built for a set of sulfur-containing thiourea (B124793) and sulfonamide derivatives to predict their in vitro anticancer activities against several cancer cell lines. These models revealed that chemical properties such as mass, polarizability, electronegativity, and partition coefficients are key predictors of anticancer activity. Similarly, QSAR studies on diaryl urea derivatives as B-RAF inhibitors have been conducted to understand the structural features that influence their inhibitory activity.

| Compound Class | Predicted Activity | Key Findings from QSAR Models |

|---|---|---|

| Sulphonylurea Drugs | Anti-hyperglycaemic potency | Good QSAR models were obtained for predicting potency. |

| Sulfur-containing Thiourea and Sulfonamide Derivatives | Anticancer activity | Properties like mass, polarizability, and electronegativity are key predictors. |

| Diaryl Urea Derivatives | B-RAF inhibition | Descriptors related to size, branching, and aromaticity affect inhibitory activity. |

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein target. This technique is widely used to understand the binding mode of this compound analogs at the molecular level and to perform virtual screening of large compound libraries.

For structurally related compounds, molecular docking has provided valuable insights. For example, in a study of 1-amidino-4-phenylpiperazine derivatives as agonists for the human TAAR1 receptor, molecular docking studies revealed the importance of a salt bridge formation and π-π stacking interactions within the receptor's binding site. In another study on diaryl urea derivatives as B-RAF inhibitors, molecular docking was used to analyze the binding mode of the compounds and identified essential hydrogen bonding interactions. These computational insights are instrumental in the rational design of new analogs with improved affinity and selectivity for their biological targets.

Predictive ADME (Absorption, Distribution, Metabolism, Excretion) Modeling (as part of preclinical characterization)

In the preclinical assessment of this compound and its analogs, predictive Absorption, Distribution, Metabolism, and Excretion (ADME) modeling is a critical step. This in silico approach allows for the early identification of compounds with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures in drug development. neliti.comyoutube.com

Computational tools and web-based platforms, such as SwissADME and Pre-ADMET, are employed to estimate a range of physicochemical and pharmacokinetic parameters. neliti.comyoutube.com These tools calculate properties like molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and water solubility, which are fundamental determinants of a compound's ADME characteristics. For instance, adherence to frameworks like Lipinski's rule of five is often assessed to gauge the "drug-likeness" of the analogs. neliti.com

Key ADME parameters predicted by these models include:

Absorption: Predictions of human intestinal absorption (HIA) and Caco-2 cell permeability are used to estimate oral bioavailability. neliti.comfrontiersin.org Models can also predict skin permeability for potential transdermal delivery routes. neliti.com

Distribution: The blood-brain barrier (BBB) penetration is a crucial parameter, especially for compounds intended for central nervous system targets. neliti.comnih.gov Plasma protein binding is another important factor that influences the free fraction of the drug available to exert its therapeutic effect. tno.nl

Metabolism: In silico models can predict the interaction of the compounds with cytochrome P450 (CYP) enzymes, which are key for drug metabolism. Identifying potential CYP inhibition or induction helps in anticipating drug-drug interactions.

Excretion: The models can provide insights into the likely routes of elimination from the body.

The data generated from these predictive models are instrumental in prioritizing which analogs of this compound should proceed to more resource-intensive in vitro and in vivo testing. neliti.comwuxiapptec.com

Table 1: Representative in silico ADME Predictions for a Hypothetical this compound Analog

| Parameter | Predicted Value | Implication |

| Molecular Weight | < 500 g/mol | Favorable for absorption |

| LogP | 2.5 | Good balance between solubility and permeability |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Indicates good cell membrane permeability |

| Human Intestinal Absorption (HIA) | High | Suggests good oral bioavailability |

| Blood-Brain Barrier (BBB) Permeation | Low | Suggests minimal central nervous system side effects for peripherally targeted drugs |

| Caco-2 Permeability | High | Correlates with intestinal absorption |

| P-glycoprotein Substrate | No | Reduced likelihood of efflux-mediated resistance |

| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions |

Data-adaptive and Pathway-based Association Studies (e.g., in cancer research)

In the context of cancer research, data-adaptive and pathway-based association studies are powerful methodologies for elucidating the mechanisms of action and identifying patient populations most likely to respond to analogs of this compound. These approaches leverage large-scale genomic, transcriptomic, and proteomic datasets from cancer cell lines and patient tumors. nih.govnih.gov

By integrating data on drug sensitivity with molecular profiles, researchers can identify statistically significant associations between the compound's activity and specific cancer subtypes, gene mutations, or pathway alterations. nih.gov For example, a study might reveal that cell lines with a particular mutation in a known oncogene are significantly more sensitive to a this compound analog. This suggests that the compound may be acting on the pathway driven by that oncogene.

Pathway analysis tools can then be used to map the observed drug sensitivities onto known biological pathways. nih.gov This can help to formulate hypotheses about the compound's mechanism of action. For instance, if a compound shows preferential activity in cell lines with high activity in the PI3K/AKT/mTOR pathway, it suggests that the compound might be an inhibitor of a component of this signaling cascade.

The use of "SuperPathway" analysis, which consolidates redundant elements from multiple curated pathways, can simplify the interpretation of these complex datasets and pinpoint critical pathway subnets associated with drug response. nih.gov These in silico findings are invaluable for designing focused preclinical experiments to validate the proposed mechanism and for identifying potential biomarkers for patient selection in future clinical trials.

Translational Preclinical Research Objectives (excluding human studies)

Establishing Biological Plausibility and Mechanistic Basis

A primary objective of translational preclinical research for this compound analogs is to establish their biological plausibility and elucidate their mechanism of action. This involves a series of experiments designed to move from initial observations of biological activity to a more concrete understanding of how the compound exerts its effects at a molecular level.

Initial screens may identify that a compound has, for example, anti-proliferative effects in cancer cell lines. mdpi.com Subsequent studies would then aim to understand why. This could involve investigating the compound's effects on key cellular processes such as cell cycle progression and apoptosis. nih.gov For instance, if an analog is found to induce cell cycle arrest at the G0/G1 phase, further experiments would focus on identifying the specific cell cycle regulatory proteins, such as cyclin-dependent kinases (CDKs), that are being affected. mdpi.comnih.gov

Molecular docking studies can provide initial insights into potential protein targets by predicting how the compound might bind to the active site of a particular enzyme or receptor. nih.gov These computational predictions must then be validated through biochemical and cellular assays. The urea functionality present in these compounds is known to form stable hydrogen bonds with protein targets, which is often a key aspect of their biological activity. nih.gov

Preclinical Target Validation Strategies

Once a potential molecular target for a this compound analog is identified, rigorous preclinical target validation is essential. This process aims to confirm that engaging the target with the compound leads to the desired therapeutic effect.

A common strategy involves genetic perturbation of the proposed target in relevant cell models. For example, if a compound is hypothesized to inhibit a specific kinase, experiments can be conducted to see if knocking down or knocking out the gene encoding that kinase phenocopies the effect of the drug. Conversely, overexpressing the target protein might confer resistance to the compound.

Another powerful technique is the use of drug-resistant mutants. youtube.com By exposing cells to increasing concentrations of the compound and selecting for resistant clones, it is often possible to identify mutations in the target protein that prevent the drug from binding. youtube.com The ability of such a mutated target to rescue the cells from the effects of the compound provides strong evidence for on-target activity. youtube.com

Furthermore, identifying downstream biomarkers of target engagement is crucial. sygnaturediscovery.com If the compound is supposed to inhibit a particular signaling pathway, researchers would look for changes in the phosphorylation status or expression levels of proteins known to be downstream of the target.

Evaluation of Investigational Product Behavior in Model Systems

The evaluation of this compound analogs in various model systems is a cornerstone of preclinical research, bridging the gap between in vitro experiments and potential human applications. sygnaturediscovery.com These model systems are chosen to recapitulate aspects of the disease being studied.

In vitro models: The initial testing of compounds is typically done in two-dimensional (2D) cell cultures. nih.gov These are useful for high-throughput screening and initial mechanism of action studies. youtube.com However, three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly being used as they more accurately mimic the in vivo environment, including cell-cell interactions and nutrient gradients. nih.gov

Ex vivo models: These models utilize fresh tissue samples, which can provide a more physiologically relevant context for studying drug effects. tno.nl

In vivo models: Animal models, most commonly mice, are used to assess the compound's efficacy and to understand its pharmacokinetic and pharmacodynamic properties in a whole organism. youtube.com For example, in cancer research, human tumor cells can be implanted into immunodeficient mice (xenograft models) to evaluate the anti-tumor activity of a compound. youtube.com These models allow for the assessment of how the drug is delivered to the tumor and its effects on tumor growth over time. youtube.com

The data gathered from these various model systems are integrated to build a comprehensive understanding of the investigational product's behavior, which is essential for making informed decisions about its potential for further development.

Future Research Directions and Unexplored Avenues for 1 Amidino 3 3 Sulfamoylphenyl Urea Chemistry and Biology

Rational Design of Next-Generation Analogues with Enhanced Specificity

The foundation of advancing 1-Amidino-3-(3-sulfamoylphenyl)urea lies in the rational design of new analogues. The goal is to systematically modify its structure to improve target specificity, potency, and pharmacokinetic properties. The existing knowledge of its planar molecular conformation and hydrogen-bonding capabilities serves as a critical starting point for this endeavor. nih.gov

Future design strategies should be guided by comprehensive Structure-Activity Relationship (SAR) studies, similar to those performed on other diaryl urea (B33335) derivatives which have successfully yielded potent agents. nih.gov The urea functionality is adept at forming stable hydrogen bonds with biological targets, a feature that can be fine-tuned. nih.gov Key strategies include:

Scaffold Modification: Introducing substituents onto the phenyl ring can modulate electronic properties and create new interactions with target proteins.

Conformational Constraint: Modifying the urea linker or introducing groups that disrupt the molecule's planarity can enhance water solubility by reducing crystal packing energy and may improve binding selectivity. nih.gov

Bioisosteric Replacement: Replacing the amidino or sulfamoyl groups with other functional groups that have similar steric and electronic properties could lead to improved metabolic stability or altered target engagement. The use of intramolecular hydrogen bonding to create pseudo-ring structures can also be explored to enhance permeability. nih.gov

Computational modeling and molecular docking studies will be indispensable in this process, allowing for the in-silico screening of virtual compounds before committing to synthetic efforts. This approach provides valuable insights for designing new derivatives with favorable binding energies and geometries. nih.gov

| Modification Strategy | Rationale | Desired Outcome | Relevant Research Principle |

|---|---|---|---|

| Substitution on the Phenyl Ring | Alter electronic distribution and explore new binding pockets. | Enhanced potency and selectivity. | SAR analysis of diaryl ureas. nih.gov |

| Introduction of Asymmetry | Disrupt molecular planarity to reduce crystal packing energy. | Increased aqueous solubility. | Breaking urea symmetry enhances solubility. nih.gov |

| Formation of Intramolecular H-Bonds | Create a more rigid, pre-organized conformation for binding. | Improved membrane permeability and target affinity. | Use of pseudo-ring structures as bioisosteres. nih.gov |

| Bioisosteric Replacement of Sulfamoyl Group | Improve metabolic stability or introduce new interaction points. | Optimized pharmacokinetic profile. | General medicinal chemistry principles. |

Advanced Spectroscopic Techniques for Dynamic Interaction Studies

While X-ray crystallography provides a static snapshot of the molecular structure, understanding the dynamic nature of the interaction between this compound and its biological targets is crucial. nih.gov Advanced spectroscopic methods offer powerful tools to probe these dynamics in solution. researchgate.net

Future research should employ a suite of techniques to build a comprehensive picture of the binding event:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to investigate the structural and dynamic characteristics of the compound and its target protein in the denatured or bound state. nih.gov It can identify which parts of the molecule are involved in binding and characterize conformational changes that occur upon interaction.

Fluorescence Spectroscopy: This technique is highly sensitive for studying protein-ligand interactions. researchgate.net Changes in the intrinsic fluorescence of a target protein's tryptophan or tyrosine residues upon binding can be monitored to determine binding affinity, stoichiometry, and to probe the microenvironment of the binding site. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess changes in the secondary structure of a protein target upon ligand binding. nih.gov This can reveal whether the interaction induces significant conformational changes or destabilizes the protein.

Surface Plasmon Resonance (SPR): SPR is a powerful label-free technique for real-time analysis of binding kinetics. It provides quantitative data on the association (k_on) and dissociation (k_off) rate constants, allowing for a precise determination of binding affinity (K_D). researchgate.net

| Technique | Information Gained | Primary Application |

|---|---|---|

| NMR Spectroscopy | Atomic-level structural and dynamic information of ligand and target. | Mapping binding interface and conformational changes. nih.gov |

| Fluorescence Spectroscopy | Binding affinity (K_D), stoichiometry, and microenvironment changes. | Characterizing the strength and nature of the interaction. nih.gov |

| Circular Dichroism (CD) | Changes in protein secondary structure (alpha-helix, beta-sheet). | Assessing the impact of binding on protein folding and stability. nih.gov |

| Surface Plasmon Resonance (SPR) | Real-time association and dissociation kinetics (k_on, k_off). | Quantifying binding affinity and interaction dynamics. researchgate.net |

Integration of Systems Biology and Multi-Omics for Comprehensive Mechanistic Understanding

To fully comprehend the biological impact of this compound, research must move beyond a single-target paradigm. A systems biology approach, integrating various "omics" technologies, can provide a holistic view of the cellular response to the compound. embopress.org This approach can uncover not only the primary mechanism of action but also off-target effects and downstream signaling cascades.

A future research workflow should include:

Transcriptomics (RNA-seq): To identify genes whose expression is significantly altered in response to the compound. This can reveal the cellular pathways that are activated or inhibited. mdpi.com

Proteomics: To quantify changes in protein expression levels, post-translational modifications, and protein-protein interactions, providing a functional readout of the transcriptomic changes. embopress.org

Integrating these multi-omics datasets can reveal complex regulatory networks and identify key molecular drivers of the compound's effects. nih.govnih.gov This comprehensive understanding is essential for predicting the compound's biological function and for identifying potential biomarkers of its activity.

Exploration of Novel Therapeutic and Industrial Applications

The urea scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents. nih.govontosight.ai A significant avenue for future research is to screen this compound and its rationally designed analogues against a wide range of biological targets.

Therapeutic Screening: Given the prevalence of the sulfamoylphenylurea motif in enzyme inhibitors, systematic screening against various enzyme families (e.g., kinases, proteases, hydrolases) could uncover entirely new therapeutic indications. The structural features of the compound suggest it could be a candidate for targets involved in coagulation or inflammation. ontosight.ai

Industrial Applications: Beyond medicine, urea derivatives have applications in materials science and as chemical reagents. The specific functional groups of this compound could lend themselves to applications as building blocks in polymer chemistry, as components of functional materials, or as specialized ligands in catalysis.

Development of Predictive In Vitro-In Vivo Correlation Models

For any compound with therapeutic potential, establishing a predictive link between its in vitro properties and its in vivo behavior is a critical step in development. An In Vitro-In Vivo Correlation (IVIVC) is a mathematical model that relates an in vitro property, typically drug release, to an in vivo response, such as plasma drug concentration. nih.gov

Developing a robust IVIVC model for formulations of this compound would be a major goal. This involves:

Developing a discriminating in vitro dissolution/release test: This test must be sensitive to formulation changes.

Conducting in vivo pharmacokinetic studies: This provides the necessary plasma concentration-time data in a relevant animal model or in human subjects. nih.gov

Establishing a mathematical correlation: This involves creating a model to predict the in vivo profile from the in vitro data. A Level A correlation, which represents a point-to-point relationship between the in vitro and in vivo profiles, is the most desirable. nih.govmdpi.com

An established IVIVC can serve as a surrogate for bioequivalence studies, significantly reducing the time, cost, and regulatory burden associated with post-approval manufacturing changes or formulation optimization. mdpi.com The development of such models, potentially using population-based pharmacokinetic modeling to account for inter-individual variability, represents a sophisticated and valuable future direction. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Amidino-3-(3-sulfamoylphenyl)urea?

- Methodological Answer : Synthesis typically involves coupling an isocyanate intermediate with a substituted aniline. For example, aryl isocyanates can react with 3-sulfamoylaniline under anhydrous conditions in tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C. Purification is achieved via recrystallization (e.g., using ethanol/water mixtures) or column chromatography. Structural analogs like 1-(benzenesulfonamido)-3-phenylurea (CAS 80828-07-5) were synthesized using similar urea-forming reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and urea backbone integrity. For example, the urea carbonyl signal typically appears at ~155–160 ppm in -NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight. Analogous compounds (e.g., C14H13ClN4O with MW 288.73 g/mol) are confirmed via electrospray ionization (ESI) .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or cellular models. Cross-validate findings using:

- Orthogonal assays : Combine enzymatic inhibition studies (e.g., kinase assays) with cell-based viability assays.

- Computational docking : Compare binding modes using software like Schrödinger or Molegro to identify off-target interactions .

- Dose-response curves : Ensure consistency in IC50/EC50 determinations across replicates .

Q. What strategies optimize structure-activity relationship (SAR) studies for substituent modifications?

- Methodological Answer :

- Substituent variation : Replace the sulfamoyl group with bioisosteres (e.g., carboxylate, phosphonate) to assess electrostatic interactions. Analogous compounds like N-(2,6-dichlorophenyl)-N’-3-pyridinyl urea (ECHA) show that electron-withdrawing groups enhance target affinity .

- Amidino group modifications : Test guanidine or thiourea derivatives to evaluate hydrogen-bonding capacity.

- Pharmacophore mapping : Use X-ray crystallography or molecular dynamics to identify critical interaction sites .

Q. How can computational modeling predict target interactions for this urea derivative?

- Methodological Answer :

- Molecular docking : Employ AutoDock Vina or Glide to simulate binding to enzymes (e.g., kinases, proteases). The amidino group may form salt bridges with acidic residues (e.g., aspartate/glutamate) .

- Quantum mechanics/molecular mechanics (QM/MM) : Model electronic effects of the sulfamoyl group on binding energy .

Analytical and Pharmacological Challenges

Q. What are the key considerations for handling solubility and stability issues in experimental workflows?

- Methodological Answer :

- Solubility : Use DMSO for stock solutions (≤10 mM) and dilute in buffered saline (pH 7.4). For in vivo studies, consider PEG-400/water mixtures .

- Stability : Monitor degradation via LC-MS under varying pH and temperature conditions. Lyophilization improves long-term storage .

Q. How should researchers address discrepancies between in vitro and in vivo pharmacological data?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and metabolite formation (e.g., amidino hydrolysis) using LC-MS/MS.

- Tissue distribution studies : Radiolabel the compound (e.g., ) to track accumulation in target organs .

Data Validation and Reproducibility

Q. What criteria ensure reproducibility in SAR and toxicity studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.